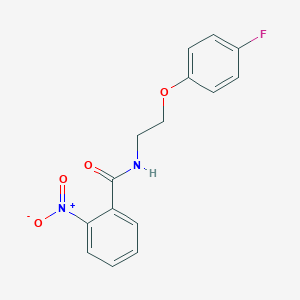

N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide” is a chemical compound that contains a nitrobenzamide group and a fluorophenoxy group. These types of compounds are often used in the development of pharmaceuticals and agrochemicals .

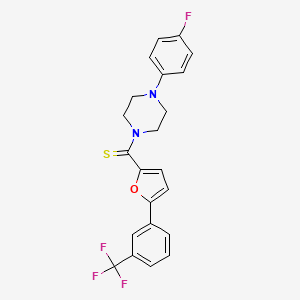

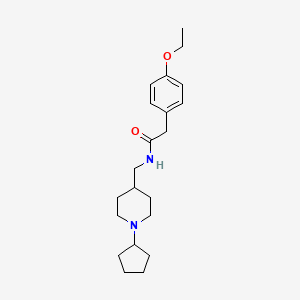

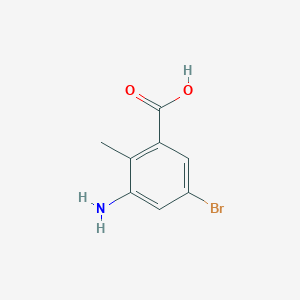

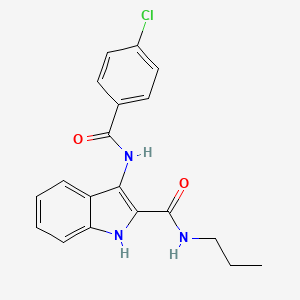

Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzamide core with a nitro group at the 2-position and a 4-fluorophenoxyethyl group at the nitrogen of the amide. The presence of the nitro group and the fluorophenoxy group could potentially influence the compound’s reactivity and interactions with biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the nitro group and fluorophenoxy group in this compound) can influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Nanoparticles and Nanocrystals Formation

A study by Saeed et al. (2013) discussed the synthesis and characterization of nanoparticles and nanocrystals using a nickel(II) complex of a related compound, N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide. This complex served as a precursor for the deposition of nickel sulfide nanocrystals, which were characterized through various methods including X-ray powder diffraction and transmission electron microscopy (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).

Antibacterial Activity

Research by Saeed et al. (2010) involved the synthesis and characterization of nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide. These complexes exhibited enhanced antibacterial efficacy compared to the ligands, indicating potential applications in the development of antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).

Optical Chemical Sensors

A study by Zarei and Ghazanchayi (2016) described the development of an optical chemical sensor for detecting nitroaromatic explosives, using phenol red as a fluorophore. The sensor demonstrated strong quenching with various explosives, highlighting its potential for environmental and security applications (Zarei & Ghazanchayi, 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

This interaction could potentially alter the transcription of specific genes, leading to changes in protein synthesis and cellular function .

Biochemical Pathways

Given its potential interaction with the androgen receptor, it may influence pathways related toandrogen signaling . These pathways play a significant role in various biological processes, including cell growth, differentiation, and apoptosis.

Result of Action

Based on its potential interaction with the androgen receptor, it may influence the expression of androgen-responsive genes, leading to changes in cellular function .

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O4/c16-11-5-7-12(8-6-11)22-10-9-17-15(19)13-3-1-2-4-14(13)18(20)21/h1-8H,9-10H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTJDPHDUUIHCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2384574.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2384581.png)

![N-(4-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2384585.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2384587.png)

![N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide](/img/structure/B2384589.png)

![2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride](/img/structure/B2384590.png)